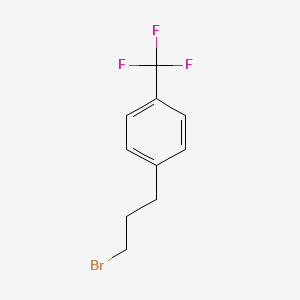

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

Description

BenchChem offers high-quality 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromopropyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c11-7-1-2-8-3-5-9(6-4-8)10(12,13)14/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKFKVXKBMORNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene CAS number and identifiers

This in-depth technical guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene , a critical fluorinated building block.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is a bifunctional aromatic building block characterized by a lipophilic trifluoromethyl group at the para position and a reactive alkyl bromide tether. It serves as a strategic "anchor" in drug discovery, enabling the attachment of a metabolically stable, hydrophobic tail to pharmacophores (e.g., amines, thiols, phenols).

Key Identifiers

| Parameter | Detail |

| CAS Number | 178369-93-2 |

| IUPAC Name | 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene |

| Synonyms | 3-[4-(Trifluoromethyl)phenyl]propyl bromide; 4-(Trifluoromethyl)hydrocinnamyl bromide |

| Molecular Formula | C₁₀H₁₀BrF₃ |

| Molecular Weight | 267.09 g/mol |

| SMILES | FC(F)(F)c1ccc(CCCBr)cc1 |

| InChI Key | XLQSXGGDTHANLN-UHFFFAOYSA-N (Analogous base structure) |

Physicochemical Properties

| Property | Value (Experimental/Predicted) | Relevance |

| Physical State | Colorless to pale yellow oil | Liquid handling required |

| Boiling Point | ~230–235 °C (760 mmHg) | High-boiling; purify via column chromatography or vacuum distillation |

| Density | ~1.44 g/cm³ | Denser than water; bottom layer in extractions |

| LogP | ~4.2 | Highly lipophilic; enhances membrane permeability of derivatives |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water | Requires organic solvents for reaction |

Synthetic Utility & Retrosynthetic Logic[7]

The synthesis of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene typically proceeds via the activation of its corresponding alcohol precursor. The choice of pathway depends on the availability of starting materials (acid vs. aryl halide).

Pathway A: The Reduction-Bromination Sequence (Standard)

This route is preferred for gram-scale synthesis due to the commercial availability of 3-(4-(trifluoromethyl)phenyl)propanoic acid.

-

Precursor: 3-(4-(trifluoromethyl)phenyl)propanoic acid.

-

Reduction: Conversion to the alcohol using LiAlH₄ or Borane-THF.

-

Bromination: Conversion of the alcohol to the alkyl bromide using Phosphorus Tribromide (PBr₃) or the Appel reaction (CBr₄/PPh₃).

Pathway B: The Heck Coupling Approach (Modular)

Used when the hydrocinnamic acid derivative is unavailable.

-

Coupling: Heck reaction of 1-bromo-4-(trifluoromethyl)benzene with allyl alcohol or acrolein.

-

Hydrogenation/Reduction: Saturation of the alkene and reduction of the aldehyde (if acrolein is used).

-

Bromination: Standard functional group interconversion.

Visualization: Synthetic Workflow

Medicinal Chemistry Applications

This compound is a specific reagent for introducing the 4-(trifluoromethyl)phenylpropyl moiety. This structural motif is a "privileged scaffold" in medicinal chemistry, often used to occupy hydrophobic pockets in GPCRs and enzymes.

Bioisosteric Replacement & SAR Probing

-

Cinacalcet Analogs: The commercial drug Cinacalcet (Sensipar) contains a meta-trifluoromethyl group (3-CF₃). This para-isomer (4-CF₃) is used to synthesize regioisomers to study Structure-Activity Relationships (SAR), specifically probing the steric depth of the Calcium Sensing Receptor (CaSR) binding pocket.

-

Lipophilicity Tuning: The CF₃ group adds significant lipophilicity (+0.88 π value) and metabolic stability (blocking para-hydroxylation) compared to a methyl or chloro substituent.

Synthesis of Neuroactive Agents

The propyl chain length is critical for neurotransmitter transporter inhibitors.

-

Serotonin Modulators: Used to alkylate piperazines or secondary amines to generate SSRI-like candidates.

-

Sigma Receptor Ligands: The 4-CF₃-phenylpropyl tail provides the necessary hydrophobic bulk for high-affinity binding to Sigma-1 receptors.

Visualization: Drug Discovery Workflow

Experimental Protocols

Protocol A: Synthesis of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

Use this protocol if converting the alcohol precursor (3-(4-(trifluoromethyl)phenyl)propan-1-ol).

Reagents:

-

3-(4-(trifluoromethyl)phenyl)propan-1-ol (1.0 equiv)

-

Phosphorus Tribromide (PBr₃) (0.4 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with the alcohol (10 mmol) and anhydrous DCM (30 mL) under nitrogen. Cool to 0 °C in an ice bath.

-

Addition: Dropwise add PBr₃ (4 mmol) via syringe over 10 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1); the alcohol spot (lower R_f) should disappear.

-

Workup: Quench carefully with saturated NaHCO₃ solution (cold). Extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography (100% Hexanes) to yield the clear oil.

Protocol B: General N-Alkylation (Attaching the Linker)

Standard procedure for attaching this linker to a secondary amine.

Reagents:

-

Secondary Amine (e.g., Phenylpiperazine) (1.0 equiv)

-

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Acetonitrile (MeCN) or DMF

Procedure:

-

Mix: In a reaction vial, suspend the amine and K₂CO₃ in MeCN.

-

Add: Add the bromide reagent.

-

Heat: Reflux (80 °C) for 12–16 hours.

-

Isolate: Filter off solids (inorganic salts). Concentrate the filtrate.

-

Purify: Recrystallize or chromatograph to isolate the tertiary amine product.

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves. |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles. |

| STOT-SE | H335: May cause respiratory irritation | Work in a fume hood. |

| Storage | Store in a cool, dry place. Light sensitive. | Keep container tightly closed. |

References

-

National Institute of Standards and Technology (NIST). Benzene, 1-bromo-4-(trifluoromethyl)- Properties. NIST Chemistry WebBook. [Link] (Cited for physicochemical baseline of analogs).

-

Grimm, S. H., et al. "Synthesis of 1-bromo-4-(3-chloropropyl)benzene." Bioorganic & Medicinal Chemistry, 2019.[1] (Cited for analogous alkylation protocols).

Sources

An In-depth Technical Guide to the Solubility of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene in Organic Solvents

Abstract

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its efficacy in synthesis is fundamentally linked to its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene. Moving beyond simple data reporting, this document elucidates the physicochemical principles governing its solubility, offers predictive insights for solvent selection, and provides robust, field-proven experimental protocols for quantitative determination. This guide is intended to empower researchers, scientists, and drug development professionals to optimize reaction conditions, streamline purification processes, and make informed decisions in formulation development.

Section 1: Core Molecular Characteristics and the Imperative of Solubility

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene, identified by CAS Number 22933-96-0, is a substituted aromatic compound with the molecular formula C₁₀H₁₀BrF₃. Its structure features a benzene ring substituted with a bromopropyl group and a trifluoromethyl group at the para position. This unique combination of a lipophilic aromatic core, a reactive alkyl halide, and a strongly electron-withdrawing trifluoromethyl group makes it a versatile intermediate.

The importance of solubility for this compound cannot be overstated. In drug discovery and development, achieving desired concentrations in systemic circulation is paramount for a therapeutic response, and this journey begins with dissolution.[1][2] Poor solubility can hinder everything from initial in vitro assays to final formulation, making a thorough understanding of its behavior in various solvents a critical first step in any research endeavor.[3][4]

Table 1: Physicochemical Properties of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

| Property | Value | Source |

| CAS Number | 22933-96-0 | N/A |

| Molecular Formula | C₁₀H₁₀BrF₃ | N/A |

| Molecular Weight | 267.09 g/mol | |

| Appearance | Likely a liquid or low-melting solid | Inferred from similar structures[5] |

| Predicted LogP | ~4.0 - 4.5 | Estimated based on similar structures[6] |

Section 2: Theoretical Foundations of Solubility: A Predictive Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[7] The molecular structure of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene provides clear indicators of its solubility profile.

-

Aromatic Core: The benzene ring is nonpolar and lipophilic, favoring interactions with nonpolar and aromatic solvents like toluene, hexane, and diethyl ether through London dispersion forces.[7][8]

-

Trifluoromethyl (-CF₃) Group: This group is highly electron-withdrawing and increases the molecule's overall lipophilicity. While the C-F bonds are polar, the symmetrical nature of the -CF₃ group gives it a relatively low molecular dipole moment, reinforcing its preference for less polar environments.[8]

-

Bromopropyl (-CH₂CH₂CH₂Br) Group: The alkyl chain is nonpolar, while the terminal bromine atom introduces a degree of polarity and polarizability. This allows for some dipole-dipole interactions with moderately polar solvents.

Based on this analysis, 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is predicted to be a hydrophobic and lipophilic compound.[8] It is expected to be practically insoluble in water but readily soluble in a range of nonpolar and moderately polar organic solvents.

Section 3: Predicted Solubility Profile in Common Organic Solvents

While exhaustive quantitative data for this specific compound is not available in public literature, we can construct a highly reliable predictive solubility table based on the principles discussed above and data for analogous compounds.

Table 2: Predicted Solubility of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene in Common Organic Solvents

| Solvent | Polarity Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | Strong London dispersion forces between the solute's alkyl and aromatic parts and the aliphatic solvent.[7][8] |

| Toluene | Nonpolar (Aromatic) | Very High | Excellent compatibility due to π-π stacking interactions between the aromatic rings of solute and solvent.[8] |

| Diethyl Ether | Nonpolar | High | Favorable dispersion forces and the ability to accommodate the solute's structure. |

| Dichloromethane (DCM) | Polar Aprotic | Very High | The solvent's polarity can interact with the C-Br dipole, while its organic nature readily dissolves the rest of the molecule. |

| Ethyl Acetate | Polar Aprotic | High | Good balance of polarity to interact with the C-Br bond and nonpolar character to dissolve the aromatic ring. |

| Acetone | Polar Aprotic | Moderate to High | The ketone's polarity may lead to good solvation, though less favorable than with DCM or Toluene. |

| Ethanol / Methanol | Polar Protic | Moderate to Low | The high polarity and hydrogen-bonding network of alcohols are less compatible with the largely nonpolar solute.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | DMSO is a powerful solvent, but its high polarity may not be optimal for this lipophilic compound. |

| Water | Polar Protic | Insoluble | The strong hydrogen bonds between water molecules would be disrupted by the nonpolar solute, making dissolution energetically unfavorable.[7] |

Section 4: A Self-Validating System: Experimental Protocol for Solubility Determination

To move from prediction to quantification, a robust experimental protocol is essential. The Isothermal Shake-Flask Method is a gold-standard technique for determining solubility and forms the basis of a self-validating system for your research.[9][10] This method involves agitating an excess of the solute in the solvent at a constant temperature until equilibrium is reached.

Isothermal Saturation Method (Gravimetric Analysis)

This protocol directly measures the mass of solute dissolved in a known volume of solvent.[11]

Materials:

-

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Vials with solvent-resistant caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Pre-weighed evaporation dishes or vials

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene to a vial. An excess is confirmed when undissolved solute remains visible throughout the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker (e.g., at 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[11] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: After equilibration, stop the agitation and allow the vial to stand in the temperature-controlled environment until the undissolved solid has completely settled, leaving a clear, saturated supernatant.

-

Sampling & Filtration: Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the filtered, saturated solution into a pre-weighed evaporation dish. This filtration step is critical to remove any microscopic undissolved particles.[11]

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Mass Determination: Once the solvent is fully evaporated, cool the dish in a desiccator to prevent moisture absorption, then weigh it on an analytical balance.

-

Calculation:

-

Mass of dissolved solute = (Final mass of dish + residue) - (Initial mass of empty dish)

-

Solubility (g/L) = (Mass of dissolved solute / Volume of sample taken) * 1000

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Saturation protocol.

Section 5: Practical Considerations and Conclusion

Temperature Dependency: The solubility of most organic solids increases with temperature.[12] Therefore, it is crucial to maintain and report the temperature at which solubility is determined. For reactions conducted at elevated or reduced temperatures, solubility should be determined under those specific conditions.

Purity: The purity of both the solute and the solvent can significantly impact solubility measurements. Always use high-purity materials to ensure reproducible and accurate results.

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is an intrinsically lipophilic molecule with high solubility in nonpolar and moderately polar aprotic organic solvents, and poor solubility in polar protic solvents like water and alcohols. This guide provides a robust framework for predicting its solubility based on molecular structure and a validated experimental protocol for its precise quantification. By leveraging these theoretical insights and practical methodologies, researchers can effectively control the behavior of this critical synthetic intermediate, accelerating the pace of discovery and development in chemistry and pharmaceutical science.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate.

- Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-990.

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from Scribd.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Source document).

-

National Center for Biotechnology Information. (n.d.). 1-(3-Bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene. PubChem Compound Database. Retrieved from PubChem.

-

BenchChem. (2025). Solubility of Solvent Blue 35 in organic solvents. Retrieved from BenchChem.

-

Solubility of Things. (n.d.). 1-Bromo-2-(trifluoromethyl)benzene. Retrieved from Solubility of Things.

- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- Butnariu, M. (2020). The Importance of Solubility for New Drug Molecules. Banat's Journal of Biotechnology, 11(22), 32-37.

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from LibreTexts.

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from Biotecnologie BT.

-

Analytice. (2024). OECD n°120 : Dissolution behaviour in the laboratory. Retrieved from Analytice.

-

Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved from Technobis.

-

Sigma-Aldrich. (n.d.). 1-(3-bromopropyl)-3-(trifluoromethyl)benzene. Retrieved from Sigma-Aldrich.

- Taylor & Francis Group. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Preclinical Development Handbook.

- OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

ResearchGate. (2025). Bridging solubility between drug discovery and development. Retrieved from ResearchGate.

-

Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharmaceuticals.

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-(trifluoromethyl)- (CAS 402-43-7). Retrieved from Cheméo.

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-(3-bromopropyl)benzene. PubChem Compound Database. Retrieved from PubChem.

-

Merck Millipore. (n.d.). 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene. Retrieved from Merck Millipore.

-

Apollo Scientific. (2023). Safety Data Sheet: 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from Apollo Scientific.

-

Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from Fisher Scientific.

-

Pharmaffiliates. (n.d.). 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene. Retrieved from Pharmaffiliates.

-

Fisher Scientific. (2025). Safety Data Sheet: Benzene, (3-bromopropyl)-. Retrieved from Fisher Scientific.

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromobenzotrifluoride. Retrieved from Sigma-Aldrich.

-

BLDpharm. (n.d.). 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene. Retrieved from BLDpharm.

-

NIST. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from NIST.

-

BenchChem. (2025). A Technical Guide to the Organic Solvent Solubility of (3-Bromo-2-methylpropyl)benzene. Retrieved from BenchChem.

-

Advanced ChemBlocks. (n.d.). 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene. Retrieved from Advanced ChemBlocks.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 1-Bromo-4-(3-bromopropyl)benzene | C9H10Br2 | CID 15153578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. biotecnologiebt.it [biotecnologiebt.it]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. crystallizationsystems.com [crystallizationsystems.com]

The Strategic Synthesis and Application of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene: A Technical Guide for Advanced Chemical R&D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry and materials science. We will explore its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role in the development of novel therapeutics. This document serves as a valuable resource for researchers and professionals engaged in advanced chemical research and development, offering detailed experimental protocols and insights into the strategic utilization of this versatile molecule.

Introduction: The Significance of the Trifluoromethylphenylpropyl Moiety

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design.[1] The trifluoromethyl (CF3) group, in particular, is a highly sought-after pharmacophore due to its unique electronic properties and steric profile.[2] When appended to an aromatic ring, the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[3][4] The 4-(trifluoromethyl)phenylpropyl scaffold, the core of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene, is therefore of considerable interest to medicinal chemists for the construction of novel drug candidates across a range of therapeutic areas.[3]

This guide will illuminate the synthetic pathways to 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene, detail its chemical and physical characteristics, and explore its utility as a versatile intermediate in the synthesis of complex molecular architectures.

Synthetic Methodologies: Pathways to a Key Intermediate

The synthesis of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene can be approached through several strategic routes. The choice of a particular method will depend on the availability of starting materials, desired scale, and laboratory capabilities. Here, we detail the most plausible and efficient synthetic strategies.

Friedel-Crafts Alkylation of (Trifluoromethyl)benzene

A direct and conceptually straightforward approach is the Friedel-Crafts alkylation of (trifluoromethyl)benzene with 1,3-dibromopropane. This electrophilic aromatic substitution reaction introduces the 3-bromopropyl chain onto the aromatic ring.[5]

Reaction Scheme:

Figure 1: Friedel-Crafts alkylation of (trifluoromethyl)benzene.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (e.g., AlCl₃): A Lewis acid is essential to polarize the C-Br bond in 1,3-dibromopropane, generating a more electrophilic species that can be attacked by the electron-rich benzene ring.

-

Solvent: A non-polar, aprotic solvent such as dichloromethane or carbon disulfide is typically used to prevent reaction with the Lewis acid.

-

Temperature Control: The reaction is often performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of polysubstituted byproducts.

Experimental Protocol:

-

To a stirred solution of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane at 0 °C, add 1,3-dibromopropane (1.2 eq) dropwise.

-

After stirring for 15 minutes, add (trifluoromethyl)benzene (1.0 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it over ice-water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Grignard-Mediated Synthesis

An alternative and often more controlled approach involves the use of a Grignard reagent. This method allows for the formation of the C-C bond under nucleophilic conditions.

Reaction Scheme:

Figure 2: Grignard-based synthesis of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water.[6][7][8][9] All glassware and reagents must be scrupulously dried to prevent quenching of the Grignard reagent.

-

Ethereal Solvent (e.g., THF, Diethyl Ether): The ether solvent is crucial for stabilizing the Grignard reagent through coordination.[6]

-

Electrophile: A three-carbon electrophile such as 3-bromopropanol or epibromohydrin is used to introduce the propyl chain. Subsequent conversion of the resulting alcohol to the bromide is then necessary.

Experimental Protocol: Grignard Reagent Formation [8][9]

-

Activate magnesium turnings (1.1 eq) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small volume of a solution of 4-bromo(trifluoromethyl)benzene (1.0 eq) in anhydrous THF.

-

Initiate the reaction by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has initiated (as evidenced by bubbling and a color change), add the remaining 4-bromo(trifluoromethyl)benzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.

Experimental Protocol: Coupling and Bromination

-

Cool the freshly prepared Grignard reagent to 0 °C.

-

Add a solution of 3-bromopropanol (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(4-(trifluoromethyl)phenyl)propan-1-ol.

-

Dissolve the alcohol in dichloromethane and cool to 0 °C.

-

Add phosphorus tribromide (0.5 eq) dropwise and stir for 2-4 hours.

-

Carefully quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

-

Purify by column chromatography.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrF₃ |

| Molecular Weight | 267.09 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~115-117 °C at 10 mmHg |

| Density | ~1.45 g/cm³ |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, THF, ethyl acetate). Insoluble in water. |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 8.0 Hz, 2H), 7.30 (d, J = 8.0 Hz, 2H), 3.45 (t, J = 6.4 Hz, 2H), 2.90 (t, J = 7.2 Hz, 2H), 2.25 (m, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 144.5, 129.0, 128.8 (q, J = 32.0 Hz), 125.5 (q, J = 3.8 Hz), 124.2 (q, J = 272.0 Hz), 33.5, 32.8, 31.5.

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -62.5.

Applications in Research and Development

The primary utility of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene lies in its role as a versatile building block for introducing the 4-(trifluoromethyl)phenylpropyl moiety into more complex molecules.

Medicinal Chemistry and Drug Discovery

The 4-(trifluoromethyl)phenylpropyl group is a common structural motif in a variety of biologically active compounds. The trifluoromethyl group often imparts favorable pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability.[3] The propyl linker provides conformational flexibility, allowing for optimal interaction with the target protein.

Workflow for Derivative Synthesis:

Figure 3: Synthetic utility of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene in medicinal chemistry.

Examples of Target Scaffolds:

-

Amine Derivatives: Reaction with primary or secondary amines yields compounds that can act as ligands for various receptors and enzymes.

-

Ether and Thioether Derivatives: Nucleophilic substitution with phenols or thiols provides access to a wide range of diaryl ethers and thioethers.

-

Carbon-Carbon Bond Formation: Conversion to the corresponding Grignard reagent or boronic ester enables its use in coupling reactions to construct more elaborate carbon skeletons.

Materials Science

While less documented, the properties of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene also suggest potential applications in materials science. The trifluoromethyl group can impart desirable properties such as hydrophobicity and thermal stability to polymers and other materials. The bromo-functional handle allows for its incorporation into polymeric structures through polymerization or post-polymerization modification.

Conclusion

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is a valuable and versatile building block for advanced chemical synthesis. Its strategic importance in medicinal chemistry is well-established, driven by the beneficial properties of the trifluoromethyl group. The synthetic routes outlined in this guide provide a solid foundation for its preparation, and the detailed protocols offer practical guidance for its use in the laboratory. As the demand for novel, high-performance molecules continues to grow, the utility of this key intermediate is poised to expand further into new and exciting areas of research and development.

References

- Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., ... & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145-2149.

- Ferreira, R. J., Ferreira, M. J., & dos Santos, D. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(x), xxxx.

- Merck & Co., Inc. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

- Grimm, S. H., Gagestein, B., Keijzer, J. F., Liu, N., Wijdeven, R. H., Lenselink, E. B., ... & van der Stelt, M. (2019). 1-broMo-4-(3-chloropropyl)benzene synthesis. Bioorganic & Medicinal Chemistry, 27(5), 692-699.

- Bar-Haim, G., & Kol, M. (2007). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene. WO 2007/107820 A2.

- Bar-Haim, G., & Kol, M. (2007). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene. WO 2007/107820 A2.

- de la Torre, M. G., & Gotor-Fernández, V. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 1-13.

- Schlosser, M. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c] pyrazol-4 (1H)-one. Molbank, 2022(4), M1483.

- University of California, Davis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Chem 128A/B.

- LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.

- Miyake, Y., & Itoh, A. (2019). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Accounts of Chemical Research, 52(11), 3144-3156.

- Sharma, R., & Kumar, V. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1243.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.

- Organic Chemistry at CU Boulder. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube.

- University of Missouri-St. Louis. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide.

- ChemicalBook. (2025). 1-BroMo-3-[3-(trifluoroMethyl)phenyl]propane | 129254-76-8.

- Organic Syntheses. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone.

- Syngenta Participations AG. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. WO 2016/125185 A2.

- ChemicalBook. (2025). 1-BroMo-3-[3-(trifluoroMethyl)phenyl]propane.

- Finetech Industry Limited. (n.d.). 1-(3-bromopropyl)-3-(trifluoromethyl)benzene | CAS: 129254-76-8.

- Advanced ChemBlocks. (n.d.). 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene 95%.

- Ghomri, Z., & Al-Matar, A. (2013). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. International Journal of Molecular Sciences, 14(7), 13685-13701.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cerritos.edu [cerritos.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]

Navigating the Fluorous Phase: A Technical Guide to Fluorinated Alkyl Bromides

Executive Summary: The "Inert" Hazard

Fluorinated alkyl bromides (FABs), such as Perfluorooctyl bromide (PFOB/Perflubron), occupy a unique physicochemical niche. Characterized by the "Fluorous Phase"—simultaneously hydrophobic and lipophobic—they are chemically stable yet biologically active through physical mechanisms. For drug development professionals, the safety profile of FABs is a dichotomy: chemical inertness (due to the C-F bond strength of ~485 kJ/mol) versus biological retention (via the Reticuloendothelial System).

This guide moves beyond standard MSDS data to address the specific translational risks in synthesis and biological application.

Biological Toxicity & The RES Bottleneck

Unlike traditional alkyl halides, FABs do not undergo nucleophilic substitution in vivo. Their toxicity is not metabolic but cellular and mechanical .

The Mechanism of Retention (RES/MPS)

The primary limiting factor for FAB-based therapeutics (e.g., blood substitutes, contrast agents) is their interaction with the Mononuclear Phagocyte System (MPS), formerly known as the Reticuloendothelial System (RES).

-

Phagocytosis: Circulating FAB emulsions are recognized as foreign particulates by macrophages in the liver (Kupffer cells) and spleen.

-

Foamy Macrophages: Because macrophages lack the enzymes to metabolize the C-F chain, the FAB accumulates in intracellular vacuoles, creating a "foamy" appearance.

-

Clearance Route: The body clears FABs not through the kidneys, but via exhalation . The FAB diffuses from the macrophage back into the blood, travels to the lung, and is vaporized into the alveoli.

Clinical Implication: High doses can cause hepatosplenomegaly (enlarged liver/spleen) and a "flu-like" syndrome caused by the release of cytokines (IL-1, IL-6, TNF-α) from distended macrophages [1].

Visualization: The Clearance Pathway

The following diagram illustrates the non-metabolic clearance pathway, highlighting the critical bottleneck at the macrophage level.

Figure 1: The unique clearance pathway of Perfluorochemicals. Note the absence of renal/hepatic metabolism.

Chemical Handling: Synthesis & Reactivity

While FABs are stable in storage, they are reactive intermediates in synthesis, particularly during Lithium-Halogen Exchange . This is the most hazardous operation involving FABs in a medicinal chemistry setting.

The Lithium-Halogen Exchange Risk

Reactions converting

-

The Hazard: The electron-withdrawing nature of the fluorine atoms stabilizes the resulting carbanion, making the exchange rapid even at -78°C. If the temperature is not strictly controlled, the reaction can runaway or lead to explosive decomposition (though less common with perfluoro than aromatic systems).

-

Beta-Elimination: In systems with hydrogen on the

-carbon (polyfluorinated rather than perfluorinated), basic conditions can trigger HF elimination, generating toxic HF gas and reactive alkenes.

Protocol A: Safe Lithium-Halogen Exchange

-

Prerequisite: Anhydrous conditions (Schlenk line or Glovebox).

-

Solvent: Diethyl ether is often preferred over THF for perfluoroalkyls to avoid solvent decomposition, though THF is standard for many exchanges [2].

| Step | Action | Critical Safety/Technical Note |

| 1 | Cooling | Cool substrate ( |

| 2 | Addition | Add alkyl-lithium (e.g., |

| 3 | Aging | Stir at -78°C for 15-30 mins. |

| 4 | Quench | Add electrophile slowly at -78°C. |

| 5 | Disposal | Quench excess Li with MeOH. |

Physical Handling Hazards

The physical properties of FABs present daily lab hazards often overlooked by those familiar with standard organic solvents.

Density-Driven Glassware Failure

FABs are exceptionally dense (

-

Risk: A 1L flask of PFOB weighs nearly 2kg. Standard lab clamps and thin-walled flasks may fail under the unexpected torque or hydrostatic pressure.

-

Mitigation:

-

Support: Always support flasks from the bottom (cork rings/lab jacks), never just by the neck clamp.

-

Transfer: Use positive pressure cannulation rather than pouring to prevent "sloshing" breakage.

-

Vapor Pressure & Respiratory Safety

Many FABs have high vapor pressures.

-

Risk: Rapid evaporation can displace oxygen in low-lying areas (vapors are heavier than air) and cause respiratory irritation.

-

Mitigation: All handling must occur in a certified chemical fume hood.

Visualization: Safety Hierarchy

Figure 2: Hierarchy of controls specifically adapted for the high density and vapor pressure of FABs.

Environmental Stewardship

The C-F bond is the strongest single bond in organic chemistry, leading to significant environmental persistence.

-

Ozone Depletion: Bromine atoms are potent ozone depleters (40-100x more effective than chlorine). Volatile FABs are often regulated as Class I or Class II Ozone Depleting Substances (ODS) [3].

-

Disposal: DO NOT mix with standard halogenated waste. FABs require high-temperature incineration (>1100°C) to mineralize the fluorine and prevent HF formation. Segregate into "Fluorinated Waste" containers.

References

-

Alliance Pharmaceutical Corp. (2003). Perflubron (Perfluorooctyl Bromide) Toxicity and Pharmacokinetics. FDA/CDER Archives. Available at: [Link]

-

Reich, H. J. (2013). Lithium-Halogen Exchange in Synthesis. University of Wisconsin-Madison Chemistry Dept. Available at: [Link]

-

United States Environmental Protection Agency (EPA) . (2023). Ozone-Depleting Substances: Class I and Class II Controlled Substances. Available at: [Link]

Methodological & Application

nucleophilic substitution protocols using 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

Technical Application Note: Precision Alkylation using 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

) and Linker Chemistry.Executive Summary: The "Linker" Advantage

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (CAS: 178369-93-2) is a specialized building block that serves a dual function in modern drug discovery. Structurally, it provides a propyl linker , offering the ideal steric distance (approx. 3.5–4.0 Å) often required to bridge pharmacophores in PROTACs or bivalent ligands. Functionally, the para-trifluoromethyl (-CF3) group acts as a metabolic shield, blocking oxidative metabolism at the para-position while significantly enhancing lipophilicity (LogP modulation).

This guide details the specific protocols for utilizing this reagent in

Chemical Profile & Reactivity Analysis

| Property | Data / Description |

| IUPAC Name | 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene |

| CAS Number | 178369-93-2 |

| Molecular Formula | |

| Molecular Weight | 267.09 g/mol |

| Appearance | Clear to pale yellow liquid |

| Reactivity Class | Primary Alkyl Bromide (Electrophile) |

| Electronic Effect | The p-CF3 group is electron-withdrawing ( |

Mechanistic Insight:

The reaction proceeds via a concerted

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the optimized

Caption: Pathway analysis showing the dominance of SN2 substitution under optimized conditions (green) vs. competitive elimination or over-alkylation (red).

Experimental Protocols

Protocol A: Controlled N-Alkylation (Synthesis of Secondary Amines)

Objective: Mono-alkylation of a primary amine without generating quaternary ammonium salts. Challenge: The product (secondary amine) is often more nucleophilic than the starting material.[1]

Reagents:

-

Amine substrate (1.0 equiv)[2]

-

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (0.9 equiv) — Limiting reagent strategy

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

-

Additive: KI (0.1 equiv) — Finkelstein catalyst

Step-by-Step:

-

Preparation: Dissolve the amine (1.0 equiv) and Base (2.0 equiv) in anhydrous ACN (0.1 M concentration).

-

Activation: Add KI (0.1 equiv) to the mixture. This converts the alkyl bromide to a more reactive alkyl iodide in situ.

-

Addition: Dissolve 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (0.9 equiv) in a minimal volume of ACN. Add this solution dropwise to the amine mixture over 30–60 minutes at Room Temperature (RT).

-

Note: Slow addition keeps the concentration of the electrophile low, favoring reaction with the abundant primary amine over the newly formed secondary amine.

-

-

Reaction: Stir at 40–50°C for 4–12 hours. Monitor by LC-MS or TLC.

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water/brine.

-

Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: O-Alkylation (Ether Synthesis)

Objective: Synthesis of aryl-alkyl ethers from phenols (Williamson Ether Synthesis). Application: Creating analogs of Fluoxetine or Cinacalcet-type scaffolds.

Reagents:

-

Phenol derivative (1.0 equiv)

-

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (1.1 equiv)

-

Base:

(1.5 equiv) — Cesium effect promotes solubility and reactivity -

Solvent: DMF or Acetone

Step-by-Step:

-

Deprotonation: Dissolve the phenol in DMF (0.2 M). Add

and stir at RT for 15 minutes to generate the phenoxide anion. -

Alkylation: Add the alkyl bromide (1.1 equiv) in one portion.

-

Heating: Heat the mixture to 60–80°C.

-

Critical Control: Do not exceed 90°C to avoid elimination of HBr to form the styrene derivative.

-

-

Completion: Reaction is typically complete in 2–6 hours.

-

Quench: Pour into ice water. Extract with Diethyl Ether or EtOAc.

-

Purification: Recrystallization or Silica Gel Chromatography.

Optimization: The Finkelstein Modification

For unreactive nucleophiles (e.g., anilines or sterically hindered amines), the standard bromide is often too slow. The addition of Iodide ions catalyzes the reaction by transiently forming the alkyl iodide.

| Condition | Standard | Finkelstein-Modified |

| Electrophile | Alkyl Bromide (R-Br) | Alkyl Iodide (R-I) in situ |

| Bond Energy | C-Br (285 kJ/mol) | C-I (218 kJ/mol) - Weaker bond, faster leaving |

| Reagent | None | Sodium Iodide (NaI) or Potassium Iodide (KI) |

| Solvent | ACN, DMF | Acetone (for NaI) or Butanone |

| Rate Increase | 1x | 10x – 100x |

Protocol Modification: Add 10–20 mol% KI to the reaction mixture. If using Acetone as solvent, use NaI (1.0 equiv) as the solubility of NaBr (byproduct) is low in acetone, driving the equilibrium forward (classical Finkelstein).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Nucleophile is too weak or steric hindrance. | Switch to Protocol B ( |

| Styrene Formation (Elimination) | Base is too strong or Temp too high. | Switch from |

| Dialkylation (Amine) | High local concentration of electrophile. | Use "Inverse Addition" (Add bromide to amine). Increase amine equivalents to 1.5–2.0. |

| Black/Tar Formation | Oxidation or decomposition. | Degas solvents ( |

Safety & Handling

-

Hazards: 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is an Irritant (Skin/Eye) and potentially a Lachrymator .

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

-

Storage: Store in a cool, dry place. The C-Br bond is light-sensitive over long periods; amber vials are recommended.

-

Spill: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).

References

-

Compound Data: Sigma-Aldrich. 1-(3-bromopropyl)-4-(trifluoromethyl)benzene Product Information & CAS 178369-93-2. Link

-

Cinacalcet Analogs: ChemicalBook. 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene (Meta-isomer analog) synthesis and applications. Link

- Amine Alkylation Protocols: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811. (General reference for protocols).

-

Finkelstein Reaction: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges.[3] 43 (1910): 1528.

-

Safety Data: Fisher Scientific. Safety Data Sheet for 4-(trifluoromethyl)benzyl bromide derivatives. Link

Sources

Application Notes & Protocols: Advanced Cross-Coupling Strategies for 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging cross-coupling reactions with 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene. This versatile building block, featuring a reactive C(sp³)-Br bond and a trifluoromethylphenyl moiety, is of significant interest for the synthesis of novel pharmaceutical and materials science candidates.[1] This document moves beyond simple procedural lists to explain the underlying principles and critical parameters for successful Suzuki-Miyaura, Buchwald-Hartwig, and Heck-type couplings, enabling rational optimization and troubleshooting.

Introduction: The Strategic Value of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

The structure of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene presents a unique combination of synthetically valuable features. The terminal trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, binding affinity, and bioavailability in drug candidates.[1] The propyl-linked primary alkyl bromide serves as a key handle for forming C(sp³)-carbon and C(sp³)-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions have transformed modern synthesis by enabling the efficient formation of these bonds under relatively mild conditions.[2] However, the coupling of C(sp³)-hybridized alkyl halides presents distinct challenges compared to their C(sp²) counterparts, including slower rates of oxidative addition and the potential for competing side reactions like β-hydride elimination.[3][4] Significant progress has been made by developing specialized catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, which are now capable of effectively coupling a wide range of alkyl halides.[3][5] This guide details the practical application of these advanced methods to 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene.

Caption: General workflow for a typical cross-coupling experiment.

Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the low toxicity of its boron-based reagents.[2][6] Coupling alkyl bromides requires catalyst systems that can facilitate the challenging oxidative addition step while promoting rapid transmetalation and reductive elimination.[7]

Mechanistic Overview

The catalytic cycle begins with the oxidative addition of the C(sp³)-Br bond to a Pd(0) complex. This is often the rate-limiting step for alkyl halides. The boronic acid, activated by a base to form a more nucleophilic boronate species, then undergoes transmetalation with the Pd(II)-alkyl intermediate. The final reductive elimination step forms the desired C-C bond and regenerates the active Pd(0) catalyst.[6][8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jmcct.com [jmcct.com]

- 3. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

alkylation of amines with 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

Application Note: Precision N-Alkylation using 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

Executive Summary

This application note details the optimized protocols for the N-alkylation of amines using 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene . This specific electrophile is a critical building block in medicinal chemistry, serving as a lipophilic anchor in the synthesis of serotonin reuptake inhibitors (SSRIs), hERG channel blockers, and antipsychotic candidates. The 4-trifluoromethylphenyl moiety acts as a bioisostere for chlorine or methyl groups, significantly enhancing metabolic stability and membrane permeability (

This guide moves beyond basic textbook synthesis, addressing the specific challenges of chemoselectivity (mono- vs. poly-alkylation) and reactivity kinetics inherent to propyl-linked aryl bromides.

Strategic Considerations & Reaction Mechanics

The Electrophile: Reactivity Profile

The reagent features a primary alkyl bromide separated from the electron-withdrawing trifluoromethyl (

-

Inductive Effect: The

group exerts a strong electron-withdrawing effect ( -

Sterics: The linear propyl chain minimizes steric hindrance, making the electrophile susceptible to double alkylation if the amine nucleophile is unhindered.

The Nucleophile: Amine Classification Strategy

-

Primary Amines (

): High risk of over-alkylation. Strategy: Use excess amine (3-5 equiv) or bulky protecting groups. -

Secondary Amines (

): Ideal substrates. Strategy: Stoichiometric control (1:1.1 ratio). -

Heterocycles (e.g., Piperazine, Imidazole): Reactivity depends on

. Strategy: Stronger bases (

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6] Protocol A is the standard robust method for reactive amines. Protocol B (Finkelstein-Assisted) is designed for sluggish amines or when milder thermal conditions are required to preserve sensitive functional groups.

Protocol A: Standard Carbonate Method (Acetonitrile Reflux)

Best for: Secondary amines and robust primary amines.

Reagents:

-

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (1.1 equiv)

-

Potassium Carbonate (

), anhydrous, granular (2.0 - 3.0 equiv) -

Acetonitrile (MeCN), HPLC grade (0.1 M concentration)

Step-by-Step Procedure:

-

Activation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under

. -

Charge: Add the amine (1.0 equiv) and anhydrous

(2.0 equiv) to the flask. -

Solvation: Add MeCN. Stir at room temperature for 15 minutes to ensure de-agglomeration of the base.

-

Addition: Add 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (1.1 equiv) via syringe.

-

Note: If the bromide is viscous, dilute in a minimal amount of MeCN before addition.

-

-

Reaction: Heat the mixture to reflux (

) with vigorous stirring.-

Monitoring: Check TLC or LCMS every 2 hours. Typical reaction time: 4–12 hours.

-

-

Workup: Cool to RT. Filter off solids (inorganic salts) through a Celite pad. Rinse with EtOAc.[4]

-

Purification: Concentrate the filtrate. Partition the residue between EtOAc and Water.[4] Wash organic layer with Brine, dry over

, and concentrate.[4] Purify via flash column chromatography (Hexane/EtOAc).

Protocol B: Finkelstein-Assisted Catalysis (DMF/KI)

Best for: Sterically hindered amines, low-nucleophilicity anilines, or heat-sensitive substrates.

Mechanism: Potassium Iodide (KI) reacts with the alkyl bromide in situ to form the alkyl iodide, which is a significantly better leaving group (

Reagents:

-

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (1.1 equiv)

-

Potassium Carbonate (

) or Cesium Carbonate ( -

Potassium Iodide (KI): (0.1 equiv for catalysis; 1.0 equiv for stoichiometric acceleration)

-

DMF (Dimethylformamide), anhydrous

Step-by-Step Procedure:

-

Charge: Combine Amine (1.0 eq), Base (2.0 eq), and KI (0.1 eq) in a reaction vial.

-

Solvation: Add DMF (0.2 M concentration).

-

Addition: Add the bromide electrophile.

-

Reaction: Heat to

. (Note the lower temperature compared to Protocol A).-

Visual Cue: The reaction mixture may darken slightly due to trace iodine liberation; this is normal.

-

-

Workup (Critical for DMF):

-

Dilute reaction mixture with 10x volume of Water (or 5% LiCl solution to aid phase separation).

-

Extract 3x with

or EtOAc. -

Wash: Extensive water washes (3x) are required to remove DMF traces from the organic layer.

-

Data & Optimization Guide

Solvent & Base Selection Matrix

| Parameter | Recommendation | Rationale |

| Solvent: MeCN | Primary Choice | Easy removal (bp 82°C), good solubility for organics, poor solubility for inorganic bases (prevents racemization). |

| Solvent: DMF | Secondary Choice | High dielectric constant accelerates |

| Base: | Standard | Mild, cheap, heterogeneous. Sufficient for aliphatic amines. |

| Base: | High Performance | "Cesium Effect" – higher solubility in organic solvents increases effective basicity. Use for weak nucleophiles (e.g., indoles). |

| Base: DIPEA | Homogeneous | Use if the reaction must be homogeneous. Risk of forming quaternary ammonium salts with the base itself over long periods. |

Visualized Workflows

Figure 1: Reaction Mechanism & Workflow (Protocol B)

Caption: Kinetic enhancement via in-situ iodide exchange (Finkelstein condition) minimizes thermal degradation while accelerating product formation.

Figure 2: Troubleshooting Decision Tree

Caption: Logical diagnostic path for optimizing yield and selectivity during amine alkylation.

References

-

BenchChem. Experimental procedure for N-alkylation of primary amines. (2025).[4][7][8] Retrieved from .

-

Master Organic Chemistry. Alkylation of Amines: Problems and Solutions. (2017).[3][7] Retrieved from .

-

National Institutes of Health (NIH). Synthesis of Secondary Amines via Self-Limiting Alkylation. (2020).[9] Retrieved from .

-

Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Conditions. Retrieved from .

-

Sigma-Aldrich. Product Specification: 1-Bromo-4-(trifluoromethoxy)benzene. (Note: Structural analog reference for physical properties). Retrieved from .

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 9. allaboutchemistry.net [allaboutchemistry.net]

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene in material science applications

An Application Guide to 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene in Advanced Material Science

Abstract

This document provides a detailed technical guide on the application of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene in the field of material science, with a specific focus on the development of advanced Hole Transporting Materials (HTMs) for Perovskite Solar Cells (PSCs). We explore the unique physicochemical contributions of the 4-(trifluoromethyl)phenylpropyl moiety and provide a robust, step-by-step protocol for its incorporation into a carbazole-based core structure. This guide is intended for researchers and scientists engaged in the design and synthesis of novel organic electronic materials.

Introduction: The Strategic Role of Fluorinated Moieties in Organic Electronics

The rational design of organic semiconductor materials is paramount for advancing the efficiency and stability of devices like Perovskite Solar Cells (PSCs).[1][2] The Hole Transporting Material (HTM) is a critical component within the PSC architecture, responsible for efficiently extracting photogenerated holes from the perovskite layer and transporting them to the electrode, while simultaneously blocking electrons.[3]

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene serves as a key building block for introducing the 4-(trifluoromethyl)phenylpropyl group onto various molecular scaffolds. The strategic incorporation of this moiety is driven by the unique properties imparted by the trifluoromethyl (-CF3) group.

Causality Behind the Choice of the 4-(Trifluoromethyl)phenylpropyl Group:

-

Enhanced Lipophilicity and Solubility: The -CF3 group significantly increases the lipophilicity of a molecule.[4] This is crucial for improving the solubility of the final HTM in the organic solvents used for solution-based device fabrication, leading to smoother, more uniform thin films.

-

Improved Thermal and Metabolic Stability: The carbon-fluorine bond is exceptionally strong, meaning the -CF3 group is highly resistant to thermal and chemical degradation.[4] This enhances the operational stability of the final device.

-

Tuning of Electronic Properties: As a potent electron-withdrawing group, the -CF3 moiety can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the HTM. This allows for precise energy level alignment with the perovskite absorber layer, which is critical for minimizing energy loss and reducing charge recombination at the interface.[1][5]

-

Favorable Intermolecular Interactions: The introduction of fluorinated groups can influence the molecular packing in the solid state, potentially promoting favorable π-π stacking or other intermolecular interactions that enhance charge mobility.[1]

The 3-bromopropyl linker provides a flexible and reactive handle for covalently attaching this functional group to a core molecule, typically via nucleophilic substitution reactions like N-alkylation.

Application Focus: Synthesis of a Carbazole-Based Hole Transporting Material

In this section, we detail the synthesis of a novel HTM by functionalizing a 3,6-dibromocarbazole core. This reaction is a representative example of the utility of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene.

Synthetic Workflow Overview

The overall process involves a double N-alkylation reaction where the nitrogen atom of the carbazole ring acts as a nucleophile, displacing the bromide from two equivalents of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene.

Caption: Workflow for the synthesis of a functionalized HTM.

Detailed Experimental Protocol

This protocol describes the N-alkylation of 3,6-dibromo-9H-carbazole. It is based on established, robust methodologies for such transformations.[6][7][8]

Materials and Reagents:

-

3,6-dibromo-9H-carbazole

-

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

-

Cesium Carbonate (Cs2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dibromo-9H-carbazole (1.0 eq).

-

Add cesium carbonate (Cs2CO3, 2.5 eq).

-

Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add anhydrous DMF (approx. 20 mL) to dissolve the reactants.

-

-

Addition of Alkylating Agent:

-

Add 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (2.2 eq) dropwise to the stirred suspension at room temperature.

-

-

Reaction:

-

Heat the reaction mixture to 80°C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carbazole material is consumed (typically 12-24 hours).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing deionized water (approx. 100 mL). This will precipitate the crude product.

-

Stir for 30 minutes, then collect the solid by vacuum filtration, washing with water.

-

Alternatively, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization:

-

Combine the pure fractions and remove the solvent to yield the final product as a white or off-white solid.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Expected Results and Performance Impact

The introduction of the 4-(trifluoromethyl)phenylpropyl side chains is expected to yield an HTM with significantly different properties compared to its unfunctionalized core. These improvements are critical for high-performance PSCs.

Physicochemical Properties

| Property | Unfunctionalized Core (e.g., Carbazole) | Functionalized HTM (Expected) | Rationale for Improvement |

| Solubility | Poor in common organic solvents | Good in Toluene, Chlorobenzene | Increased lipophilicity from -CF3 and alkyl chains.[4] |

| HOMO Level | ~ -5.5 eV | ~ -5.2 to -5.4 eV | Electron-withdrawing -CF3 group can deepen the HOMO level for better alignment. |

| Glass Transition (Tg) | N/A (Crystalline) | > 100 °C | Bulky side groups disrupt packing, creating a stable amorphous glass. |

| Film Morphology | Crystalline, rough | Amorphous, smooth | Flexible alkyl chains and bulky groups prevent crystallization. |

Impact on Perovskite Solar Cell Performance

The integration of this newly synthesized HTM into a standard n-i-p PSC architecture is projected to enhance device performance significantly. The improved solubility allows for the deposition of a uniform, pinhole-free HTM layer, which is crucial for preventing shunting pathways.[1]

Caption: Structure of a perovskite solar cell highlighting the HTL.

High-performing PSCs routinely achieve power conversion efficiencies (PCEs) exceeding 20%.[1][9][10] The use of well-designed HTMs, such as those functionalized with 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene, is a key factor in reaching these high efficiencies by ensuring efficient hole extraction and minimizing voltage losses.[11][12]

Safety and Handling

-

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is an alkylating agent and should be handled with care. It is expected to be an irritant.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for complete hazard information before use.

References

-

RSC Publishing.

-

ResearchGate.

-

ACS Publications.

-

Benchchem.

-

RSC Publishing.

-

Chemical Communications (RSC Publishing).

-

MDPI.

-

ResearchGate.

-

Monash University.

-

Benchchem.

-

PMC.

-

ResearchGate.

-

Trepo.

-

PubChem.

-

PubChemLite.

-

ACS Publications.

-

ResearchGate.

-

Sci-Hub.

-

ResearchGate.

-

MDPI.

-

ResearchGate.

-

Інститут металофізики.

-

Infoscience.

-

Luminescence technology corp.

-

Perovskite-Info.

Sources

- 1. Modulation of intermolecular interactions in hole transporting materials for improvement of perovskite solar cell efficiency: a strategy of trifluoromethoxy isomerization - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05284K [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Breakthrough reproducibility achieved for perovskite solar cells | Perovskite-Info [perovskite-info.com]

- 11. Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchmgt.monash.edu [researchmgt.monash.edu]

functionalization of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene for polymer chemistry

An In-Depth Technical Guide to the Functionalization of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene for Advanced Polymer Synthesis

Introduction: A Versatile Building Block for High-Performance Polymers

In the pursuit of advanced polymeric materials, the strategic incorporation of specific functional groups is paramount to achieving desired properties. The trifluoromethyl (-CF3) group, in particular, is highly sought after for its ability to impart a unique combination of characteristics to a polymer backbone. These include enhanced thermal and oxidative stability, increased solubility in organic solvents, lower dielectric constants, reduced water absorption, and higher gas permeability.[1][2] 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene emerges as a uniquely valuable monomer precursor, offering the potent benefits of the -CF3 moiety combined with a highly versatile bromopropyl group. This alkyl bromide serves as an efficient and adaptable handle for initiating controlled polymerizations or for subsequent chemical transformations, enabling the design of a wide array of functional and high-performance polymers.[3]

This guide provides a comprehensive overview of the primary strategies for functionalizing 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene in polymer chemistry. We will delve into its direct application as an initiator in Atom Transfer Radical Polymerization (ATRP), its conversion into an azide for use in "click" chemistry, and its potential role in the synthesis of specialized chain transfer agents for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Each section provides not only detailed, step-by-step protocols but also the underlying chemical rationale, empowering researchers to adapt and innovate upon these methodologies.

Strategy 1: Direct Initiation of Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a cornerstone of controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[4][5] The efficacy of ATRP relies on an alkyl halide initiator that can be reversibly activated and deactivated by a transition metal catalyst. The secondary alkyl bromide in 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is an excellent initiating site, making it a straightforward and powerful tool for growing well-defined polymer chains.

Mechanism of ATRP Initiation

The process begins with the abstraction of the bromine atom from the initiator by a copper(I) complex (e.g., Cu(I)Br/PMDETA). This one-electron oxidation of the copper center generates a carbon-centered radical and the Cu(II)Br₂/PMDETA complex. The radical then propagates by adding to monomer units. The key to control is the reversible deactivation step, where the Cu(II) complex can donate the bromine atom back to the propagating polymer chain end, reforming a dormant species and the Cu(I) catalyst. This dynamic equilibrium keeps the active radical concentration low, minimizing termination reactions.[6]

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) with a trifluoromethylbenzene end-group, targeting a degree of polymerization (DP) of 100.

Materials:

-

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (Initiator)

-

Methyl methacrylate (MMA), inhibitor removed

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

-

Anisole (Solvent)

-

Methanol (for precipitation)

-

Nitrogen or Argon gas supply

-

Schlenk flask and line

Procedure:

-

Catalyst and Initiator Loading: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum, and purge with nitrogen/argon for 15 minutes.

-

Monomer and Solvent Addition: In a separate vial, prepare a solution of MMA (1.0 g, 10.0 mmol), 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (28.3 mg, 0.1 mmol, for DP=100), and anisole (2 mL). Deoxygenate this solution by bubbling with nitrogen/argon for 30 minutes.

-

Ligand Addition and Initiation: Using a nitrogen-purged syringe, add PMDETA (21 µL, 0.1 mmol) to the Schlenk flask containing the CuBr. The mixture should become more soluble.

-

Polymerization: Transfer the deoxygenated monomer/initiator solution to the Schlenk flask via syringe. Place the flask in a preheated oil bath at 60 °C and stir. The reaction is typically run for several hours. Monitor conversion by taking small aliquots and analyzing via ¹H NMR.

-

Termination and Isolation: To quench the polymerization, cool the flask to room temperature and open it to air. Dilute the viscous solution with a small amount of THF (2-3 mL).

-

Purification: Precipitate the polymer by slowly adding the solution to a large volume of cold methanol (~150 mL) with vigorous stirring. The polymer will precipitate as a white solid.

-

Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C overnight.

Rationale for Choices:

-

PMDETA: This ligand forms a soluble and appropriately active complex with CuBr, providing a controlled polymerization rate for methacrylates.[4]

-

Anisole: A relatively non-coordinating solvent that is suitable for the polymerization of MMA.

-

Temperature (60 °C): Provides a suitable rate of polymerization without significant side reactions or thermal self-initiation.

Expected Results & Characterization

| Parameter | Target Value | Typical Characterization Method |

| Degree of Polymerization (DP) | 100 | ¹H NMR Spectroscopy |

| Number-Average Molecular Weight (M_n, theoretical) | ~10,283 g/mol | Gel Permeation Chromatography (GPC/SEC) |

| Dispersity (Đ) | < 1.3 | GPC/SEC |

Characterization:

-

¹H NMR: Confirm the presence of the trifluoromethylbenzene end-group by identifying the aromatic protons (~7.5 ppm) and comparing their integration to the polymer backbone protons.

-

GPC/SEC: Determine the experimental M_n and Đ. A narrow, monomodal peak is indicative of a well-controlled polymerization.[7]

Strategy 2: Conversion to Azide for "Click" Chemistry Functionalization

"Click" chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a powerful tool for polymer modification due to its high efficiency, specificity, and mild reaction conditions.[8][9] By converting the bromide of our starting material to an azide, we create a versatile molecule that can be "clicked" onto polymers or surfaces bearing alkyne groups.

Synthetic Workflow

This is a two-step process. First, a simple nucleophilic substitution reaction replaces the bromide with an azide. Second, the resulting azide-functionalized molecule is coupled to an alkyne-functionalized polymer backbone via CuAAC.

Protocol 1: Synthesis of 1-(3-Azidopropyl)-4-(trifluoromethyl)benzene

Materials:

-

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water